9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one
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Overview
Description
9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one is a complex organic compound characterized by its unique tetracyclic structure. This compound is part of the spiro[5.5]undecane derivatives, which are known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one involves multiple steps, starting with the formation of the spiro[5.5]undecane skeleton. This is typically achieved through a series of cyclization reactions involving dioxane and oxathiane rings . The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one has several scientific research applications:
Mechanism of Action
The mechanism by which 9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with multiple targets simultaneously .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Shares the dioxane ring but lacks the complex tetracyclic structure.
1,3-Oxathiane: Contains the oxathiane ring and exhibits similar stereochemistry.
Spiro[5.5]undecane: The parent compound of the series, known for its helical disposition of six-membered rings.
Uniqueness
What sets 9-Hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one apart is its combination of dioxane and oxathiane rings within a tetracyclic framework. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-13(2)4-8-11(9(16)5-13)7-3-14(17,15-8)12-18-6-10(7)19-12/h7,10,12,15,17H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVQMUCMVQNNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C3CC(N2)(C4OCC3O4)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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